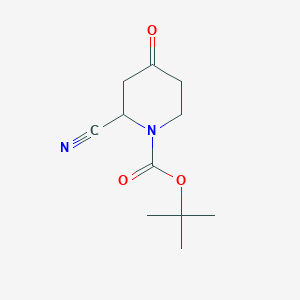![molecular formula C10H9BrN2O2 B1406897 3-ブロモイミダゾ[1,2-a]ピリジン-7-カルボン酸エチル CAS No. 1315362-84-5](/img/structure/B1406897.png)
3-ブロモイミダゾ[1,2-a]ピリジン-7-カルボン酸エチル
概要
説明
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound with significant applications in medicinal chemistry. It is known for its unique structure, which includes a fused bicyclic system combining an imidazole ring with a pyridine ring. This compound has garnered attention due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
科学的研究の応用
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of drugs targeting various diseases, including tuberculosis and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Material Science: Its unique structure makes it useful in the development of new materials with specific electronic and optical properties.
作用機序
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been recognized as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of these compounds involves C–C bond cleavage promoted by I2 and TBHP .
Biochemical Pathways
Compounds with similar structures have been shown to have varied medicinal applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been shown to have significant biological and therapeutic value .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate typically involves the cyclization of 2-aminopyridine with α-bromoketones. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, which does not require a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization: Further cyclization reactions can modify the fused ring system, creating new heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve mild heating and the use of polar solvents.
Oxidation: Oxidizing agents like TBHP and hydrogen peroxide are used under controlled conditions to achieve selective oxidation.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can exhibit different biological activities and chemical properties .
類似化合物との比較
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring but differ in their functional groups and biological activities.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These derivatives have shown significant anti-tuberculosis activity and are structurally related.
3-Bromoimidazo[1,2-a]pyridines: These compounds are synthesized under similar conditions and exhibit diverse chemical reactivity.
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate stands out due to its specific bromine substitution, which imparts unique reactivity and potential for further functionalization .
特性
IUPAC Name |
ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAJSQRCXJXDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=C(N2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride](/img/structure/B1406816.png)

![((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B1406818.png)
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1406820.png)
![7-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1406821.png)

![[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride](/img/structure/B1406824.png)

![(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride](/img/structure/B1406826.png)



